molecular formula C14H12FNO3 B8059394 4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl

4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl

Cat. No.: B8059394
M. Wt: 261.25 g/mol
InChI Key: ODCSTEMJGIPXCG-UHFFFAOYSA-N
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Description

4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl is a high-purity, functionalized biphenyl compound designed for advanced research and development applications. Biphenyl scaffolds are recognized as fundamental backbones in synthetic organic chemistry due to their prevalence in medicinally active compounds and natural products . The specific substitution pattern on this molecule, featuring ethoxy, fluoro, and nitro functional groups, makes it a versatile and critical intermediate for constructing more complex molecular architectures. Researchers value this compound for its potential in drug discovery and materials science. The biphenyl core is a common structural motif in numerous pharmacological agents, with derivatives exhibiting a wide range of biological activities such as anti-inflammatory, antifungal, antibacterial, and antitumor properties . The nitro group serves as a versatile handle for further synthetic transformations, including reduction to an aniline, which is a key step in generating diverse chemical libraries. The fluorine atom, a common bioisostere, can influence a molecule's electronic properties, metabolic stability, and binding affinity, making it a highly desirable feature in medicinal chemistry . In materials science, biphenyl derivatives are significant intermediates used in the development of products for agriculture and as building blocks for liquid crystals or fluorescent layers in organic light-emitting diodes (OLEDs) . This compound is supplied For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on identity, purity, and safety data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-ethoxyphenyl)-2-fluoro-1-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-2-19-12-6-3-10(4-7-12)11-5-8-14(16(17)18)13(15)9-11/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCSTEMJGIPXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations

Retrosynthetic Analysis of 4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. By breaking down the target molecule into simpler, commercially available starting materials, a logical and efficient synthetic pathway can be established.

The core of the target molecule is the 1,1'-biphenyl structure. The most logical disconnection is at the C-C single bond connecting the two phenyl rings. This disconnection points towards a cross-coupling reaction as the key bond-forming step. The two resulting synthons are a nucleophilic phenyl species and an electrophilic phenyl species.

For the synthesis of this compound, this translates to two primary precursor fragments: a derivative of 3-fluoro-4-nitrophenol and a derivative of 4-ethoxyaniline. google.comgoogle.comchemicalbook.com The choice of which fragment acts as the nucleophile and which as the electrophile depends on the specific coupling reaction employed.

The substituents on the biphenyl (B1667301) core—fluoro, nitro, and ethoxy groups—can be introduced either before or after the biphenyl core is formed. However, it is generally more efficient to have these functional groups present on the precursor fragments prior to the coupling reaction.

3-Fluoro-4-nitrophenyl moiety: This fragment can be derived from commercially available 3-fluoro-4-nitrophenol. google.comgoogle.com The hydroxyl group can be converted into a more suitable group for coupling, such as a halide or a boronic acid/ester.

4-Ethoxyphenyl moiety: This fragment can be synthesized from 4-ethoxyaniline. scispace.comresearchgate.net The amino group can be diazotized and converted to a halide, or the aromatic ring can be directly halogenated. Alternatively, 4-ethoxyphenylboronic acid can be prepared.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of C-C bonds, making them ideal for the synthesis of substituted biphenyls. nih.govresearchgate.net

The Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a particularly effective method for constructing the biphenyl core of the target molecule. acs.orgresearchgate.net This reaction is known for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and esters. nih.gov

The success of the Suzuki-Miyaura coupling heavily relies on the appropriate choice and preparation of the coupling partners.

3-Fluoro-4-nitrophenylboronic acid: This precursor can be synthesized from 3-fluoro-4-nitrophenol. google.comgoogle.com The synthesis of aryl boronic acids often involves the reaction of an aryl Grignard or aryllithium reagent with a trialkyl borate, followed by acidic workup. orgsyn.org

4-Ethoxyphenyl halides: 4-Bromo- or 4-iodoethoxybenzene are suitable electrophilic partners. These can be prepared from 4-ethoxyaniline via diazotization followed by a Sandmeyer-type reaction, or by direct halogenation of ethoxybenzene.

Table 1: Potential Precursors for Suzuki-Miyaura Coupling

Nucleophilic PrecursorElectrophilic Precursor
3-Fluoro-4-nitrophenylboronic acid4-Bromoethoxybenzene
3-Fluoro-4-nitrophenylboronic acid4-Iodoethoxybenzene
4-Ethoxyphenylboronic acid1-Bromo-3-fluoro-4-nitrobenzene
4-Ethoxyphenylboronic acid1-Iodo-3-fluoro-4-nitrobenzene

The choice of palladium catalyst and ligand is crucial for optimizing the yield and reaction rate of the Suzuki-Miyaura coupling. For challenging substrates, such as those containing electron-withdrawing groups like the nitro group, careful selection of the catalytic system is necessary. acs.org

Commonly used palladium sources include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The ligands play a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Phosphine-based ligands are widely employed in Suzuki-Miyaura couplings. For electronically demanding substrates, electron-rich and sterically bulky phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) and SPhos, often provide superior results. researchgate.net The screening of different ligand and catalyst combinations is a standard practice to identify the optimal conditions for a specific transformation.

Table 2: Common Catalyst/Ligand Systems for Suzuki-Miyaura Coupling

Palladium SourceLigandBaseSolvent
Pd(OAc)₂PPh₃K₂CO₃Toluene/Water
Pd(PPh₃)₄-Na₂CO₃DME/Water
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane
PdCl₂(dppf)-Cs₂CO₃THF/Water

The reaction conditions, including the choice of base and solvent, also significantly influence the outcome of the coupling reaction and require careful optimization.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Strategies for Biphenyl Formation

Mechanistic Pathways of Transmetalation in Suzuki-Miyaura Reactions

The transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic moiety is transferred from the organoboron species to the palladium center, is often rate-limiting and mechanistically debated. Two primary pathways are commonly proposed, distinguished by which reactant is activated by the basic conditions required for the reaction. nih.gov

The Boronate Pathway (Path A): In this mechanism, the base (e.g., hydroxide) reacts with the boronic acid (ArB(OH)₂) to form a more nucleophilic boronate species (ArB(OH)₃⁻). This activated boronate then attacks the arylpalladium(II) halide complex (LₙPd(Ar')X) to facilitate the transfer of the aryl group from boron to palladium. nih.gov

The Oxo-Palladium Pathway (Path B): Alternatively, the base can react with the arylpalladium(II) halide complex to generate a more reactive arylpalladium(II) hydroxide complex (LₙPd(Ar')OH). This palladium-hydroxo species then reacts directly with the neutral boronic acid. nih.gov

Systematic studies involving the stoichiometric reactions of isolated palladium complexes and boron species have provided significant insight. Research indicates that under conditions commonly used for catalytic Suzuki reactions (e.g., weak bases and aqueous solvent mixtures), the reaction of an arylpalladium hydroxo complex with a boronic acid (Path B) is kinetically much faster than the reaction between an arylpalladium halide and a trihydroxyborate (Path A). nih.govgordon.edu This suggests that the oxo-palladium pathway is the predominant mechanism for transmetalation under these standard conditions. nih.govgordon.edu The ability to isolate and study pre-transmetalation intermediates containing Pd-O-B linkages has further clarified the sequence of events leading to aryl transfer. acs.org However, the dominant pathway can be influenced by the specific reaction conditions; for instance, the use of phase-transfer catalysts in biphasic systems has been shown to shift the mechanism toward a boronate-based pathway.

Table 1: Comparison of Proposed Transmetalation Pathways in Suzuki-Miyaura Reactions
PathwayActivated Boron SpeciesActivated Palladium SpeciesKey ReactionFavored Conditions
Boronate Pathway (A)ArB(OH)₃⁻ (Boronate)LₙPd(Ar')X (Halide Complex)[ArB(OH)₃]⁻ + LₙPd(Ar')X → ProductsAnhydrous conditions, strong bases
Oxo-Palladium Pathway (B)ArB(OH)₂ (Boronic Acid)LₙPd(Ar')OH (Hydroxo Complex)ArB(OH)₂ + LₙPd(Ar')OH → ProductsAqueous mixtures, weak bases (e.g., carbonates, phosphates)

Alternative Cross-Coupling Approaches (e.g., Heck, Negishi, Stille)

While the Suzuki-Miyaura reaction is widely used, other cross-coupling methodologies provide alternative routes to the biphenyl core of this compound, each with distinct advantages regarding substrate scope and functional group tolerance.

Heck Reaction: This palladium-catalyzed reaction couples an unsaturated halide with an alkene. wikipedia.org For biaryl synthesis, this typically involves the arylation of a cyclohexene derivative followed by oxidation, or via a related vinylation-Diels-Alder sequence. More directly, it forms substituted alkenes rather than biaryls, but its principles are foundational to cross-coupling chemistry. wikipedia.orgnih.gov The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene, and β-hydride elimination. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are prepared from organolithium or Grignard reagents, or directly from an organic halide. organic-chemistry.org These reagents are then coupled with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org The Negishi coupling is known for its high functional group tolerance and the ability to form C(sp²)–C(sp²) bonds efficiently. nih.gov The development of highly active palladacycle precatalysts has enabled these couplings to proceed under mild conditions, even at room temperature, for a wide range of substrates, including functionalized and sterically hindered aryl halides. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organostannane (organotin) reagent with an organic halide catalyzed by palladium. A key advantage of this method is the stability of organostannanes to air and moisture, along with their compatibility with a vast array of functional groups. nih.gov Modern advancements, particularly the development of bulky, electron-rich phosphine ligands, have expanded the scope of the Stille reaction to include less reactive aryl chlorides and allow for couplings at room temperature. nih.gov

C–H Activation and Functionalization Methods in Biaryl Synthesis

A more contemporary and atom-economical approach to biaryl synthesis involves the direct C–H activation and functionalization of aromatic rings, bypassing the need for pre-functionalized starting materials like organometallics or halides. This strategy typically employs a transition metal catalyst, often palladium, to selectively cleave a C–H bond on one arene and couple it with a second aryl partner.

These reactions can proceed via several mechanisms, often involving a directing group on one of the substrates to control regioselectivity. The directing group coordinates to the metal center, bringing it into proximity with a specific C–H bond (often at the ortho-position), facilitating its cleavage in a cyclometalation step. The resulting metallacycle can then react with an arylating agent (e.g., an aryl halide or another arene via oxidative coupling) to form the biaryl product. This approach has been successfully used to synthesize a variety of biaryl compounds, including those with significant steric hindrance or specific atropisomeric conformations. byjus.comnih.gov The development of this field provides a powerful, step-efficient alternative to traditional cross-coupling methods for constructing complex molecules. organic-chemistry.org

Classical Organic Reactions for Functional Group Introduction

The installation of the nitro, fluoro, and ethoxy substituents onto the biphenyl scaffold requires specific and often classical organic transformations. The timing and sequence of these reactions are critical to achieving the desired substitution pattern due to the directing effects of the functional groups.

Nitration of Biphenyl Precursors

The introduction of a nitro group (–NO₂) onto an aromatic ring is a classic example of electrophilic aromatic substitution, typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating agent.

The regioselectivity of the nitration of a substituted biphenyl is governed by the electronic properties of the substituents already present. libretexts.orgunizin.org For a precursor like 4'-ethoxy-3-fluorobiphenyl:

The ethoxy group (–OEt) is a strongly activating, ortho, para-directing group due to its powerful +R (resonance) effect.

The fluoro group (–F) is a deactivating, ortho, para-directing group. Its –I (inductive) effect deactivates the ring, but its +R effect directs incoming electrophiles to the ortho and para positions. unizin.org

In the 3-fluoro-4'-ethoxybiphenyl system, the nitration would be directed to the ring containing the fluorine atom. The fluorine at C3 and the biphenyl substituent at C1 would direct the incoming nitronium ion. The most likely position for nitration would be C4, which is para to the biphenyl group and ortho to the fluorine, leading to the desired 4-nitro product. The strong activating effect of the ethoxy group on the other ring would likely be overcome by directing effects on the fluorinated ring.

Fluorination Methodologies (e.g., Balz-Schiemann reaction, electrophilic/nucleophilic fluorination)

Introducing a fluorine atom onto an aromatic ring can be accomplished through several methods, as direct fluorination with F₂ gas is often too reactive and non-selective. byjus.comscienceinfo.com

Balz-Schiemann Reaction: This is a traditional and reliable method for introducing fluorine. It involves the diazotization of a primary aromatic amine (ArNH₂) with nitrous acid (generated in situ from NaNO₂ and acid) to form a diazonium salt (ArN₂⁺). byjus.comwikipedia.org The addition of fluoroboric acid (HBF₄) precipitates the aryl diazonium tetrafluoroborate salt (ArN₂⁺BF₄⁻). organic-chemistry.orgscienceinfo.com Gentle thermal or photochemical decomposition of this isolated salt yields the aryl fluoride (B91410) (ArF), nitrogen gas, and boron trifluoride. organic-chemistry.orgwikipedia.org The mechanism is thought to proceed through an Sₙ1-type pathway involving a highly unstable aryl cation intermediate. nih.govscienceinfo.com

Electrophilic Fluorination: This approach uses reagents that deliver an electrophilic fluorine atom ("F⁺") to a nucleophilic aromatic ring. wikipedia.org Modern electrophilic fluorinating agents are typically N–F compounds, which are safer and more manageable than older reagents. wikipedia.org Prominent examples include Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). wikipedia.orgalfa-chemistry.combrynmawr.edu These reagents react with electron-rich arenes to install a fluorine atom, with regioselectivity governed by the directing effects of existing substituents. researchgate.net

Nucleophilic Fluorination: In nucleophilic aromatic substitution (SₙAr), a fluoride source (e.g., KF, CsF) displaces a good leaving group (like –NO₂ or –Cl) from an aromatic ring. alfa-chemistry.com This reaction is only feasible if the ring is "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group.

Table 2: Overview of Common Aromatic Fluorination Methods
MethodStarting MaterialKey Reagent(s)Key IntermediateTypical Application
Balz-Schiemann ReactionAryl Amine (ArNH₂)NaNO₂, HBF₄Aryl diazonium tetrafluoroborate (ArN₂⁺BF₄⁻)General synthesis of aryl fluorides from amines.
Electrophilic FluorinationElectron-rich AreneSelectfluor®, NFSISigma complex (Wheland intermediate)Direct fluorination of activated aromatic rings.
Nucleophilic Fluorination (SₙAr)Electron-poor Aryl Halide/NitroareneKF, CsFMeisenheimer complexSynthesis of fluorides on highly electron-deficient rings.

Etherification Reactions for Ethoxy Group Incorporation

The formation of the ethoxy (–OCH₂CH₃) aryl ether linkage is typically achieved by reacting a phenolic precursor with an ethylating agent.

Williamson Ether Synthesis: This is the most common method for preparing ethers. In the context of an aryl ether, a phenol (B47542) (ArOH) is first deprotonated with a suitable base (e.g., NaH, K₂CO₃, NaOH) to form a highly nucleophilic phenoxide anion (ArO⁻). masterorganicchemistry.comorganic-synthesis.com This anion then acts as a nucleophile in an Sₙ2 reaction with an ethyl halide (e.g., ethyl bromide or ethyl iodide) to form the aryl ethyl ether. masterorganicchemistry.comorganicchemistrytutor.com The reaction works best with primary alkyl halides like ethyl bromide to avoid competing elimination reactions. masterorganicchemistry.comorganicchemistrytutor.com

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that forms an aryl ether from an aryl halide and an alcohol. wikipedia.orgorganic-chemistry.org In its classical form, the reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org Modern variations utilize soluble copper catalysts with ligands, allowing the reaction to proceed under much milder conditions. mdpi.com This method is particularly useful when the Sₙ2 pathway of the Williamson synthesis is not viable, for example, if the desired disconnection involves an aryl halide and an ethoxide. acs.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound

The synthesis of complex, functionalized biaryl compounds such as this compound is a cornerstone of modern organic chemistry, with applications in materials science and pharmaceutical development. Traditionally, the synthesis of such molecules, often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, has relied on volatile organic solvents and stoichiometric reagents, contributing to significant waste generation. The adoption of green chemistry principles offers a transformative approach to mitigate the environmental impact of these syntheses. This section explores the application of these principles—specifically the use of benign solvent systems, adherence to atom economy, and the development of advanced catalytic approaches—to the synthesis of this compound. These strategies aim to enhance efficiency, reduce waste, and minimize the use of hazardous substances, aligning chemical manufacturing with sustainability goals.

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often flammable, toxic, and difficult to dispose of. Research into the synthesis of biphenyl derivatives has increasingly focused on replacing these with safer, more sustainable alternatives.

Water is a highly attractive green solvent for Suzuki-Miyaura cross-coupling reactions due to its non-toxicity, non-flammability, and abundance. gre.ac.ukresearchgate.net Protocols have been developed that utilize neat water as the reaction medium, often enabling the reaction to proceed at ambient temperatures and under normal atmospheric conditions. rsc.org For the synthesis of this compound, employing an aqueous system would involve coupling an appropriate aryl halide and arylboronic acid. A significant advantage of aqueous protocols is the potential for simplified product isolation; the biphenyl product, being organic, often precipitates from the aqueous phase and can be collected by simple filtration, eliminating the need for solvent-intensive extractions. rsc.org

Table 1: Comparison of Solvent Systems for Suzuki-Miyaura Type Reactions Applicable to Biphenyl Synthesis
Solvent SystemTypical Reaction ConditionsAdvantagesChallengesRelevant Findings
Traditional Organic (e.g., Toluene, Dioxane)Elevated temperatures (80-110°C)Good solubility for a wide range of substrates.Toxic, volatile, flammable, contributes to waste.Historically the standard, but now often replaced.
WaterRoom temperature to 100°C; often under air.Non-toxic, non-flammable, inexpensive, simplified product isolation. gre.ac.ukresearchgate.netPoor solubility for some non-polar substrates.Highly active catalysts allow for efficient coupling in neat water with low catalyst loading. rsc.org
CPME/Water (Biphasic)Mild to elevated temperatures.Derived from waste, facilitates catalyst and solvent recycling, enhances process circularity. rsc.orgRequires phase separation and recovery steps.Effective for waste-minimized C-N and C-C couplings. rsc.org
Solvent-Free (Grinding/Microwave)Room temperature (grinding) or rapid heating (microwave).Eliminates solvent waste, can reduce reaction times significantly. uns.ac.idimpactfactor.orgNot suitable for all substrate types; potential for localized overheating.Demonstrated for the synthesis of chalcones and pyrazolines, principles are transferable. uns.ac.idimpactfactor.org

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The Suzuki-Miyaura coupling, a likely route to this compound, is inherently atom-economical compared to classical named reactions that use stoichiometric reagents, as the key bond-forming step directly unites the two aryl fragments. acs.org

The theoretical atom economy for the synthesis of this compound from (4-ethoxy-3-fluorophenyl)boronic acid and 1-bromo-4-nitrobenzene can be calculated as follows:

% Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

Strategies to minimize waste focus on the entire process. A key approach is the use of heterogeneous or immobilized catalysts that can be easily recovered and reused across multiple reaction cycles. rsc.orgmdpi.com This not only reduces the consumption of precious metals like palladium but also minimizes the amount of metal leaching into the product and waste streams. Furthermore, optimizing reaction conditions to maximize yield and selectivity prevents the formation of byproducts, which constitute a significant portion of chemical waste.

Table 2: Theoretical Atom Economy for the Synthesis of this compound
Reactant/ProductChemical FormulaMolecular Weight (g/mol)Role
(4-ethoxy-3-fluorophenyl)boronic acidC₈H₁₀BFO₃183.98Reactant
1-bromo-4-nitrobenzeneC₆H₄BrNO₂202.01Reactant
This compoundC₁₄H₁₂FNO₃261.25Product
Theoretical Atom Economy Calculation* 67.7%

Note: This calculation only includes the main reactants and desired product. It does not account for the base, solvent, or catalyst, which produce boric acid and halide salt byproducts.

Catalytic Approaches for Reduced Reagent Use

Advances in catalysis are central to the green synthesis of biphenyls. The goal is to develop highly active and robust catalysts that can function efficiently at very low concentrations, thereby reducing the amount of catalyst needed and minimizing costs and potential metal contamination.

For the Suzuki-Miyaura reaction, significant progress has been made in developing palladium-based catalysts with exceptional activity. For instance, palladacycle precursors have been shown to be highly effective in aqueous media, enabling reactions with catalyst loadings as low as 0.04 mol%. rsc.org Similarly, fullerene-supported palladium chloride nanocatalysts have achieved high yields with loadings of just 0.05 mol%. researchgate.net The synthesis of fluorinated biphenyl derivatives has been successfully demonstrated using palladium nanoparticles supported on functionalized graphene, creating a recyclable heterogeneous system. mdpi.com

These advanced catalytic systems offer several green advantages:

Low Catalyst Loading: High turnover numbers (TON) and turnover frequencies (TOF) mean less catalyst is required, saving resources and reducing waste.

Mild Reaction Conditions: Highly active catalysts can often operate at lower temperatures and pressures, reducing energy consumption.

Recyclability: Heterogeneous catalysts can be filtered off and reused, which is a cornerstone of sustainable chemical production. mdpi.comresearchgate.net

Ligandless Systems: Some modern protocols for Suzuki-Miyaura coupling operate efficiently without the need for complex and expensive phosphine ligands, simplifying the reaction setup and reducing costs. gre.ac.uk

The application of these catalytic innovations to the synthesis of this compound would involve selecting a catalyst system that is tolerant of the nitro and fluoro functional groups while providing high yields under sustainable conditions.

Table 3: Comparison of Modern Catalytic Systems for Suzuki-Miyaura Reactions
Catalyst SystemDescriptionTypical Loading (mol%)Key AdvantagesReference
Palladacycle PrecursorOrtho-palladated phosphine complex.0.04Highly active in neat water at room temperature. rsc.org
Fullerene-supported PdCl₂Palladium chloride supported on water-soluble fullerene nanoparticles.0.01 - 0.05High yields at room temperature in water; recyclable. researchgate.net
Graphene-supported Pd NPsPalladium nanoparticles immobilized on a carboxylated graphene support.N/A (heterogeneous)Excellent versatility, recyclable, effective for fluorinated biphenyls. mdpi.com
Pd(OAc)₂ (ligandless)Simple palladium salt used without an auxiliary ligand.~1-2Avoids use of expensive/toxic ligands; effective in water. gre.ac.uk

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional techniques, would be required for unambiguous assignment of all atoms.

Proton (¹H) NMR Assignments and Coupling Constant Analysis

A ¹H NMR spectrum of this compound would provide crucial information about the number and electronic environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings and the protons of the ethoxy group.

Aromatic Region: The protons on the 3-fluoro-4-nitrophenyl ring and the 4-ethoxyphenyl ring would appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The substitution pattern dictates the multiplicity of these signals (singlet, doublet, triplet, etc.) and their coupling constants (J-values). Analysis of these J-values helps to determine the relative positions of the protons on each ring. For instance, ortho-coupled protons typically exhibit larger coupling constants (around 7-9 Hz) compared to meta (2-3 Hz) or para (0-1 Hz) couplings. aobchem.com

Ethoxy Group: The ethoxy group would give rise to two signals: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), due to coupling with each other.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is illustrative as experimental data is not available in the searched literature.)

Predicted Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic Protons 7.0 - 8.5 m (multiplet) -
-OCH₂- ~4.1 q (quartet) ~7.0

Carbon-13 (¹³C) NMR Chemical Shift Analysis and Multiplicity

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Since ¹³C has a low natural abundance, the spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each peak corresponds to a unique carbon atom or a set of equivalent carbons. The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR (typically 0-220 ppm), making it easier to distinguish between different types of carbon atoms. nih.gov

Aromatic Carbons: The twelve aromatic carbons would produce signals in the approximate range of 110-165 ppm. The carbons directly attached to the electron-withdrawing nitro group and the fluorine atom would be significantly deshielded (shifted to a higher ppm value), while those attached to the electron-donating ethoxy group would be shielded (shifted to a lower ppm value). researchgate.net

Ethoxy Group Carbons: The two carbons of the ethoxy group would appear in the aliphatic region of the spectrum.

Quaternary Carbons: Carbons that are not attached to any hydrogen atoms (quaternary carbons), such as C1, C1', C4, and C4', often show weaker signals in the ¹³C NMR spectrum. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is illustrative as experimental data is not available in the searched literature.)

Predicted Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-NO₂ 145 - 150
Aromatic C-F 150 - 165 (doublet due to C-F coupling)
Aromatic C-O 155 - 160
Other Aromatic C 115 - 140
-OCH₂- 60 - 70

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope. nih.govbiophysics.org For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal would be split into a multiplet due to coupling with nearby protons (primarily the ortho protons on the same ring), providing further structural confirmation. The magnitude of these ¹⁹F-¹H coupling constants is valuable for assigning the proton signals. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR spectra provide essential information, complex molecules often require 2D NMR experiments for complete and unambiguous structural assignment. chemicalbook.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of the protons within each aromatic ring and to confirm the relationship between the methylene and methyl protons of the ethoxy group. chemicalbook.combris.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for assigning the chemical shifts of protonated carbon atoms. chemicalbook.combris.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for establishing the connectivity between the two biphenyl (B1667301) rings and between the substituents and the rings. chemicalbook.combris.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. For a molecule like this compound, NOESY could provide information about the preferred conformation around the biphenyl linkage by showing spatial correlations between protons on the two different rings.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational Band Assignments for Functional Groups (e.g., nitro, ether, aromatic C-H, C-F)

An IR or Raman spectrum of this compound would display a series of absorption bands corresponding to the stretching and bending vibrations of its specific bonds and functional groups.

Nitro Group (NO₂): The nitro group would exhibit two strong characteristic stretching vibrations in the IR spectrum: an asymmetric stretch typically around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

Ether (C-O-C): The aryl-alkyl ether linkage would show a strong C-O stretching band, likely in the region of 1200-1275 cm⁻¹ (asymmetric stretch) and a weaker symmetric stretch around 1020-1075 cm⁻¹.

Aromatic C-H: The stretching vibrations of the C-H bonds on the aromatic rings would appear as a group of bands above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are often intense and appear in the 650-900 cm⁻¹ region, are diagnostic of the substitution pattern on the benzene (B151609) rings.

C-F Bond: The C-F stretching vibration typically gives a strong absorption in the IR spectrum in the range of 1000-1400 cm⁻¹. The exact position can be influenced by the electronic nature of the aromatic ring.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound (Note: This table is illustrative as experimental data is not available in the searched literature.)

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H (in ethoxy) Stretching 2850 - 3000
Nitro (NO₂) Asymmetric Stretching 1500 - 1570
Nitro (NO₂) Symmetric Stretching 1300 - 1370
Aromatic C=C Stretching 1400 - 1600
Aryl Ether (C-O) Asymmetric Stretching 1200 - 1275
C-F Stretching 1000 - 1400

Raman spectroscopy would provide complementary information. While the polar nitro and ether groups would give strong IR signals, the vibrations of the non-polar aromatic rings might be more prominent in the Raman spectrum.

Analysis of Aromatic Ring Vibrations and Substitution Patterns

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, offering a unique fingerprint based on the functional groups and their arrangement within the molecular structure. In the case of this compound, the IR spectrum is expected to exhibit a complex pattern of absorption bands arising from the vibrations of the two aromatic rings and their various substituents.

The biphenyl core gives rise to characteristic C-H stretching vibrations for the aromatic protons, typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected to produce a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹. The substitution pattern on the rings influences the exact position and intensity of these bands.

The presence of the nitro group (NO₂) is readily identified by its strong and characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretching vibration typically appears in the range of 1550-1500 cm⁻¹, while the symmetric stretch is found between 1350-1300 cm⁻¹. For instance, in 4-nitrobiphenyl, these bands are observed, confirming the presence of the nitro functionality. chemicalbook.comnih.gov The electron-withdrawing nature of the nitro group can influence the vibrational frequencies of the adjacent aromatic ring.

The ethoxy group (-OCH₂CH₃) will contribute to the spectrum with its own set of characteristic vibrations. The C-O-C stretching vibrations of the ether linkage are expected to produce a strong absorption band in the 1300-1000 cm⁻¹ region. chemicalbook.com Specifically, aryl ethers typically show a strong peak near 1100 cm⁻¹. Additionally, the aliphatic C-H stretching and bending vibrations of the ethyl group will be present in their respective characteristic regions (around 2980-2850 cm⁻¹ and 1470-1380 cm⁻¹).

The carbon-fluorine (C-F) bond introduces a strong absorption band, the position of which can be influenced by its environment on the aromatic ring. Generally, the C-F stretching vibration for aryl fluorides is found in the 1250-1000 cm⁻¹ range.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group Responsible
Aromatic C-H Stretch3100-3000Aromatic Rings
Aliphatic C-H Stretch2980-2850Ethoxy Group
Asymmetric NO₂ Stretch1550-1500Nitro Group
Symmetric NO₂ Stretch1350-1300Nitro Group
Aromatic C=C Stretch1600-1450Aromatic Rings
C-O-C Stretch (Aryl Ether)1300-1000Ethoxy Group
C-F Stretch (Aryl Fluoride)1250-1000Fluoro Group

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the extended π-conjugated system of the biphenyl core, which is further influenced by the electronic effects of the substituents.

Electronic Transitions and Conjugation Effects within the Biphenyl System

The biphenyl system itself exhibits characteristic π → π* transitions. Benzene, for example, shows three such transitions, with two E-bands at approximately 180 and 200 nm and a B-band at 255 nm. wikipedia.org In biphenyl, the conjugation between the two rings leads to a bathochromic shift (red shift) of these absorptions to longer wavelengths.

The presence of both an electron-donating group (ethoxy) and an electron-withdrawing group (nitro) on the biphenyl framework creates a "push-pull" system. This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation, leading to a significant red shift of the main absorption band. The ethoxy group acts as a good auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light. The lone pairs on the oxygen atom of the ethoxy group can be delocalized into the aromatic ring, increasing the energy of the highest occupied molecular orbital (HOMO). Conversely, the nitro group is a strong chromophore and a powerful electron-withdrawing group that lowers the energy of the lowest unoccupied molecular orbital (LUMO). This reduced HOMO-LUMO gap results in absorption at longer wavelengths, often extending into the visible region. For instance, the inclusion of a 4'-nitro-biphenyl fragment in other systems has been shown to cause a red-shift in the main absorption band. rsc.org

Solvatochromism Studies and Environmental Effects on Absorption

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in push-pull molecules like this compound due to the significant change in dipole moment between the ground and excited states.

In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap for the electronic transition and thus a bathochromic shift (positive solvatochromism). Conversely, in nonpolar solvents, the absorption maximum would be at a shorter wavelength. Some push-pull systems can even exhibit reverse solvatochromism, where a decrease in the molar transition energy is observed as the solvent polarity changes from highly polar to intermediately polar. wikipedia.org The study of solvatochromism can provide valuable information about the electronic structure and the nature of the excited state of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental formula with high confidence. The molecular formula of this compound is C₁₄H₁₂FNO₃.

The theoretical monoisotopic mass of this compound can be calculated using the masses of the most abundant isotopes of each element:

Carbon (¹²C): 12.000000 u

Hydrogen (¹H): 1.007825 u

Fluorine (¹⁹F): 18.998403 u

Nitrogen (¹⁴N): 14.003074 u

Oxygen (¹⁶O): 15.994915 u

Based on these values, the calculated exact mass of the neutral molecule [M] is 261.0798 u. In positive-ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed at an m/z of 262.0876. The high mass accuracy of HRMS, typically in the sub-ppm range, would allow for the unambiguous confirmation of the elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in a mass spectrum provides a roadmap to the molecule's structure. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) at m/z 261 would be expected. The fragmentation is likely to be directed by the functional groups present.

Aromatic nitro compounds often show characteristic losses of NO₂ (46 u) and NO (30 u). rsc.org Therefore, prominent fragment ions at m/z 215 ([M-NO₂]⁺) and m/z 231 ([M-NO]⁺) would be anticipated.

The ether linkage is also a site of facile cleavage. Aryl ethers can undergo cleavage of the C-O bond. A common fragmentation pathway for the ethoxy group is the loss of an ethyl radical (C₂H₅, 29 u) to give a fragment at m/z 232, or the loss of ethene (C₂H₄, 28 u) via a rearrangement to give a fragment ion at m/z 233.

The biphenyl linkage itself is relatively stable, but cleavage can occur, leading to ions corresponding to the individual substituted phenyl rings. The table below summarizes some of the expected key fragment ions for this compound.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonLoss from Molecular Ion
261[C₁₄H₁₂FNO₃]⁺ (Molecular Ion)-
231[C₁₄H₁₂FO₂]⁺NO
215[C₁₄H₁₂FO]⁺NO₂
232[C₁₂H₇FNO₃]⁺C₂H₅
233[C₁₂H₈FNO₃]⁺C₂H₄

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a critical analytical technique for assessing the purity of a synthesized compound and identifying any volatile impurities. For a sample of This compound , the GC component would separate the target molecule from any residual starting materials, by-products, or solvents based on their boiling points and interactions with the chromatography column.

The mass spectrometer would then ionize the separated components, providing a mass spectrum for each. The spectrum for the main peak should correspond to the molecular weight and fragmentation pattern of This compound . The presence of other peaks would indicate impurities, which could be identified by their unique mass spectra. The integration of the peak areas in the gas chromatogram would allow for the quantification of the compound's purity.

Table 1: Hypothetical GC-MS Data for Purity Analysis of this compound (Note: This table is illustrative as no experimental data is available.)

Retention Time (min) Detected Component Molecular Ion (m/z) Purity (%)
15.2 This compound [Expected M+] >99%
5.4 Volatile Impurity A (e.g., solvent) [Varies] <0.1%

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique requires a high-quality single crystal of the compound. If a suitable crystal of This compound were grown, SC-XRD analysis would provide invaluable insights into its solid-state structure.

SC-XRD analysis would reveal the exact conformation of the molecule in the solid state, including the bond lengths, bond angles, and the spatial arrangement of the ethoxy, fluoro, and nitro functional groups. It would also elucidate how individual molecules pack together to form the crystal lattice, defining the unit cell parameters and the crystal system. For substituted biphenyls, the packing is influenced by the nature and position of the substituents. sigmaaldrich.com

Table 2: Illustrative Crystallographic Data for this compound (Note: This table is illustrative as no experimental data is available.)

Parameter Value
Chemical Formula C₁₄H₁₂FNO₃
Formula Weight 261.25 g/mol
Crystal System [e.g., Monoclinic]
Space Group [e.g., P2₁/c]
a (Å) [Value]
b (Å) [Value]
c (Å) [Value]
β (°) [Value]
Volume (ų) [Value]

The crystal packing is stabilized by a network of non-covalent intermolecular interactions. Analysis of the crystallographic data would identify and quantify these interactions. For This compound , one would expect to observe various interactions, such as C-H···O or C-H···F hydrogen bonds, potential C-F···π or other halogen bonding, and π-π stacking between the aromatic rings of adjacent molecules. aobchem.comresearchgate.net These interactions dictate the physical properties of the solid material.

Table 3: Potential Intermolecular Interactions in Crystalline this compound (Note: This table is illustrative as no experimental data is available.)

Interaction Type Donor-Acceptor Atoms Distance (Å) Angle (°)
Hydrogen Bond C-H···O (nitro/ethoxy) [Value] [Value]
Hydrogen Bond C-H···F [Value] [Value]

Table 4: Dihedral Angle Analysis for this compound (Note: This table is illustrative as no experimental data is available.)

Torsion Angle Atoms Defining the Angle Angle (°)
Biphenyl Dihedral C(2)-C(1)-C(1')-C(2') [Value]
Nitro Group Twist C(3)-C(4)-N-O [Value]

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse in modern computational chemistry for predicting molecular geometries, electronic properties, and spectroscopic data. For a molecule like 4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl, DFT calculations would be crucial in elucidating the influence of the ethoxy, fluoro, and nitro substituents on the biphenyl (B1667301) core.

Orbital Energies (HOMO-LUMO) and Band Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For instance, studies on other organic molecules have shown how different functional groups can tune this energy gap. nih.gov

Table 1: Hypothetical DFT Data for Orbital Energies and Band Gap of this compound

Parameter Energy (eV)
HOMO Energy Data Not Available
LUMO Energy Data Not Available
Electrostatic Potential Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, an MEP map would highlight the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating nature of the ethoxy group, thereby identifying likely sites for chemical reactions. nih.gov

Vibrational Frequency Calculations for Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By comparing the calculated vibrational spectrum with experimental data, the accuracy of the computed molecular geometry can be validated. These calculations also allow for the assignment of specific vibrational modes to particular bonds or functional groups within the molecule.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Calculated Frequency (cm⁻¹)
C-NO₂ Symmetric Stretch Data Not Available
C-NO₂ Asymmetric Stretch Data Not Available
C-F Stretch Data Not Available

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about the conformational changes, diffusion, and interactions of molecules over time. For this compound, MD simulations could be used to explore its behavior in different solvent environments or its interaction with biological macromolecules, providing insights that are not accessible from static quantum chemical calculations. nih.gov

Conformational Flexibility and Rotational Barriers of the Biphenyl Linkage

The biphenyl scaffold is characterized by a degree of rotational freedom around the central carbon-carbon single bond, which dictates its three-dimensional shape. In this compound, the substituents on the phenyl rings create steric and electronic effects that influence this rotation.

Biphenyl itself is not planar in the gas phase, adopting a twisted conformation with a dihedral angle of approximately 44.4° to 45°. libretexts.orgutah.edu This twist is a compromise between two opposing factors: π-conjugation, which favors a planar structure, and steric repulsion between the ortho-hydrogens, which favors a non-planar arrangement. ic.ac.uk The introduction of substituents, particularly at the ortho positions, significantly alters the rotational barrier. For this compound, the fluorine atom at the 3-position and the nitro group at the 4-position on one ring, and the ethoxy group at the 4'-position on the other, influence the molecule's preferred conformation.

The interplay of steric repulsion and electronic interactions determines the final conformational state. Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to model these interactions and predict the most stable conformations and the energy profile of rotation. nih.govaps.org For substituted biphenyls, these calculations can satisfactorily reproduce experimentally determined barriers. nih.gov

Table 1: Representative Rotational Barriers in Substituted Biphenyls This table presents illustrative data from various substituted biphenyls to approximate the potential rotational barriers in the subject compound.

Compound Ortho Substituent(s) Rotational Barrier (kcal/mol) Method
Biphenyl H, H ~1.4 (planar transition state) Experimental
2-Methylbiphenyl CH₃, H 7-10 Dynamic NMR researchgate.net
2,2'-Dimethylbiphenyl CH₃, CH₃ ~19 Dynamic NMR researchgate.net
2,2'-Dinitrobiphenyl NO₂, NO₂ Higher than difluoro derivative Inferred from steric size libretexts.org
Generic ortho-substituted biphenyls Various single substituents up to 15.4 Dynamic NMR nih.gov

Solvent Effects on Molecular Behavior

The surrounding solvent medium can influence the conformational preferences and behavior of a molecule. For biphenyl derivatives, the solvent can affect the dihedral angle between the phenyl rings. rsc.org Studies using techniques like liquid crystal nuclear magnetic resonance (NMR) have shown that the conformation of biphenyls in solution can be a twisted one, rather than planar or freely rotating. rsc.org

For this compound, polar solvents are expected to interact with the polar nitro group and the ethoxy group. These interactions can alter the electronic distribution within the molecule and potentially influence the rotational barrier. Computational models can simulate these solvent effects, often by using implicit solvent models or by explicitly including solvent molecules in the calculation. ic.ac.uk For example, calculations performed in a solvent field like water can reduce the calculated barrier to rotation compared to the gas phase by stabilizing charge separations. ic.ac.uk The spectral signature of biphenyls is known to be sensitive to the molecular environment, indicating that solvent interactions can play a crucial role in their behavior. westmont.edu

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.comresearchgate.net These models are valuable for predicting the characteristics of new or untested compounds, such as this compound.

Theoretical Framework for Deriving Predictive Models

The development of QSAR/QSPR models is a systematic process. It begins with the collection of a dataset of compounds with known activities or properties. For nitroaromatic compounds, this could include data on toxicity or reactivity. mdpi.comnih.gov Next, molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Neural Networks), are then used to build a mathematical model that links the descriptors to the observed activity or property. nih.govacs.org The goal is to create a model that is not only statistically robust but also mechanistically interpretable. researchgate.net

A crucial step in this framework is model validation, which ensures the model's reliability and predictive power. This is typically done through internal validation (e.g., cross-validation) and external validation using an independent set of compounds. researchgate.net The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models for regulatory purposes. nih.gov

Modern approaches are increasingly using machine learning and deep learning to build more accurate predictive models, sometimes combining quantum mechanics-derived descriptors with structural information. researchgate.netacs.org

Correlation of Electronic and Steric Descriptors with Chemical Reactivity

The chemical reactivity of a molecule like this compound is governed by its electronic and steric properties. QSAR and QSPR studies often use descriptors that quantify these features to predict reactivity. rsc.org

Electronic Descriptors: These describe the electron distribution in a molecule. For nitroaromatic compounds, descriptors related to the properties of the nitro group are critical. researchgate.net Important electronic descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the molecule's ability to donate or accept electrons. The HOMO-LUMO gap can be an indicator of chemical reactivity and stability.

Atomic charges: The partial charges on individual atoms can indicate sites susceptible to nucleophilic or electrophilic attack. nih.gov

Global electrophilicity index: This descriptor measures a molecule's ability to act as an electrophile. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Steric hindrance can significantly affect reaction rates. Topological indices and geometric parameters are often used to capture steric effects. acs.org

For nitroaromatic compounds, QSAR studies have successfully correlated such descriptors with toxic effects like mutagenicity, often implicating hydrophobicity and electrophilicity as key contributing factors. mdpi.com Theoretical methods can introduce electronic forces, composed of electrostatic and steric components, as reliable descriptors for predicting regioselectivity and stereoselectivity in chemical reactions. rsc.org

Table 2: Key Descriptors in QSAR/QSPR Studies for Aromatic Compounds

Descriptor Type Example Descriptor Information Provided Relevance to Reactivity
Electronic HOMO Energy Electron-donating ability Susceptibility to electrophilic attack
LUMO Energy Electron-accepting ability Susceptibility to nucleophilic attack
Dipole Moment Molecular polarity Influences intermolecular interactions
Atomic Charges Local electronic environment Identifies reactive sites nih.gov
Steric Molecular Volume Overall size of the molecule Influences accessibility of reactive sites
Surface Area Area accessible for interaction Affects intermolecular forces
Topological Connectivity Indices Describes atomic connectivity Correlates with molecular shape and size
Hydrophobicity LogP Partitioning between octanol (B41247) and water Influences transport and bioavailability

Crystal Structure Prediction and Polymorphism Studies

Predicting the crystal structure of an organic molecule from its chemical diagram alone is a major challenge in computational chemistry. wikipedia.org This field, known as Crystal Structure Prediction (CSP), is particularly important for understanding polymorphism—the ability of a compound to exist in multiple crystalline forms. tandfonline.com Different polymorphs can have distinct physical properties, which is critical in industries like pharmaceuticals and materials science. nih.gov

Computational Approaches to Identify Metastable and Stable Polymorphs

CSP methods involve a hierarchical search for the most thermodynamically stable crystal structures. nih.govrsc.org The process typically includes two main stages:

Generation of Candidate Structures: A vast number of plausible crystal packing arrangements are generated. This is a significant combinatorial problem, and methods like random sampling or evolutionary algorithms are often used. wikipedia.orgsandboxaq.com

Energy Ranking: The generated structures are then ranked based on their calculated lattice energy. This is usually done in stages, starting with computationally inexpensive force fields to screen a large number of structures, followed by more accurate (but costly) quantum mechanical methods, like dispersion-corrected DFT, for the most promising candidates. wikipedia.orgnih.govnih.gov

The global minimum on the computed crystal energy landscape corresponds to the predicted most stable polymorph. rsc.org However, structures that are slightly higher in energy (typically within a few kJ/mol) are potential metastable polymorphs that could be experimentally accessible. nih.govnih.gov

Recent advancements have incorporated machine learning to accelerate the CSP process. sandboxaq.comchemrxiv.org These models can be trained to predict DFT-level energies or to guide the sampling of crystal structures, making the search more efficient. sandboxaq.com Furthermore, computational methods are being developed to include the effects of temperature and entropy, which can be crucial for determining which polymorph is most stable under specific conditions. wikipedia.orgnih.gov

For a molecule like this compound, with its conformational flexibility, CSP would need to account for the different possible shapes the molecule can adopt in the solid state, a phenomenon known as conformational polymorphism. tandfonline.com

Understanding Packing Effects on Molecular Conformation

A thorough review of available scientific literature and crystallographic databases reveals no specific experimental or theoretical studies on the crystal structure and packing effects of this compound. While research exists for structurally related biphenyl derivatives, the unique combination and positioning of the ethoxy, fluoro, and nitro functional groups on the biphenyl scaffold of this particular compound mean that its solid-state conformation and intermolecular interactions remain uncharacterized.

The conformation of biphenyl molecules in the solid state is a delicate balance between intramolecular and intermolecular forces. The dihedral angle between the two phenyl rings is a key conformational parameter. In an isolated, gas-phase molecule, this angle is primarily determined by the steric hindrance of the substituents at the ortho positions and electronic effects. However, in the crystalline state, the way molecules pack together can significantly alter this conformation to maximize favorable intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, leading to a more stable crystal lattice.

For this compound, one would anticipate a complex interplay of forces. The fluorine atom at the 3-position and the nitro group at the 4-position on one ring, and the ethoxy group at the 4'-position on the other, would influence the electronic distribution and steric profile of the molecule. In a hypothetical crystal structure, potential intermolecular interactions could include:

C-H···O and C-H···F hydrogen bonds: The ethoxy and nitro groups' oxygen atoms and the fluorine atom could act as hydrogen bond acceptors.

π-π stacking: The aromatic rings could stack on top of each other, influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group.

Without experimental data from single-crystal X-ray diffraction or computational predictions from molecular modeling, any discussion of the specific packing effects on the molecular conformation of this compound would be purely speculative. The generation of detailed research findings and data tables, as requested, is not possible in the absence of such studies. Further research, including the synthesis and crystallographic analysis of this compound, would be required to elucidate its solid-state behavior.

Structure Reactivity Relationships and Reaction Mechanisms

Influence of the Fluoro Group on Aromatic Reactivity

The fluorine atom, located at the 3-position of the nitro-substituted ring, exerts a complex dual influence on the aromatic system's reactivity. This is due to the combination of its inductive and resonance effects.

Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I). stackexchange.comnih.gov This effect involves the polarization of the sigma (σ) bond between the carbon and fluorine atoms, which decreases the electron density of the aromatic ring. csbsju.edu This withdrawal of electron density through the sigma bond network makes the ring more electron-deficient. minia.edu.eg

Conversely, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system, resulting in a positive mesomeric or resonance effect (+M). nih.govcsbsju.edu This donation of electron density can, to some extent, counteract the inductive effect. However, the overlap between the 2p orbital of fluorine and the 2p orbital of carbon is not as effective as with other second-period elements like oxygen or nitrogen, meaning the inductive effect generally outweighs the resonance effect. minia.edu.eg

Table 1: Electronic Effects of the Fluoro Group
EffectDescriptionImpact on Aromatic Ring
Inductive Effect (-I)Withdrawal of electron density through the C-F sigma bond due to fluorine's high electronegativity.Decreases overall electron density, deactivating the ring.
Resonance Effect (+M)Donation of a lone pair of electrons from fluorine's p-orbital into the aromatic π-system.Increases electron density, particularly at the ortho and para positions.

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich aromatic ring. Due to the strong electron-withdrawing inductive effect of fluorine, the aromatic ring of 4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl that contains the fluoro group is generally deactivated towards electrophilic attack compared to unsubstituted benzene (B151609). minia.edu.egquora.com This deactivation means that harsher reaction conditions are typically required for substitution to occur.

The presence of the fluorine atom significantly impacts the ring's susceptibility to nucleophilic aromatic substitution (SNAr). For an SNAr reaction to occur, the aromatic ring must be electron-deficient, a condition facilitated by electron-withdrawing groups. Fluorine's strong inductive effect helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. stackexchange.comwyzant.com This stabilization lowers the activation energy of the rate-determining step, which is the initial attack by the nucleophile. stackexchange.commasterorganicchemistry.com

Interestingly, in the context of SNAr reactions, aryl fluorides are often more reactive than other aryl halides. wyzant.comdoubtnut.com This is because the strength of the carbon-halogen bond is not the primary factor in the rate-determining step. Instead, the high electronegativity of fluorine is most effective at stabilizing the intermediate, thus accelerating the reaction. stackexchange.commasterorganicchemistry.com The presence of the strongly electron-withdrawing nitro group para to the fluorine atom in the parent structure would further activate the ring towards nucleophilic attack. masterorganicchemistry.com

Reactivity Profile of the Nitro Group

The nitro group (-NO₂) at the 4-position is a powerful modulator of the electronic character of its attached phenyl ring.

The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. fiveable.mewikipedia.org It deactivates the aromatic ring towards electrophilic substitution through both a strong inductive effect (-I) and a strong resonance effect (-M). quora.comnih.gov The nitrogen atom in the nitro group carries a formal positive charge, which strongly pulls electron density from the ring through the sigma bond framework. minia.edu.egquora.com

Furthermore, the nitro group can withdraw electron density through resonance, delocalizing the ring's π-electrons onto its oxygen atoms. wikipedia.org This delocalization creates significant partial positive charges at the ortho and para positions relative to the nitro group. quora.com Consequently, the nitro group strongly deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. wikipedia.orgcsbsju.edu Conversely, this severe decrease in electron density makes the ring highly activated for nucleophilic aromatic substitution. wikipedia.org

Table 2: Electronic Effects of the Nitro Group
EffectDescriptionImpact on Aromatic Ring
Inductive Effect (-I)Withdrawal of electron density due to the formal positive charge on the nitrogen atom.Strongly decreases electron density across the ring.
Resonance Effect (-M)Delocalization of π-electrons from the ring onto the oxygen atoms of the nitro group.Strongly decreases electron density, especially at ortho and para positions.

A key reaction of the nitro group, particularly in aromatic compounds, is its reduction to an amino group (-NH₂). wikipedia.org This transformation is fundamental in the synthesis of anilines, which are valuable industrial intermediates. The reduction of aromatic nitro compounds can be achieved using a variety of reagents and conditions. wikipedia.org

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. wikipedia.org

Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). csbsju.eduresearchgate.net

Transfer Hydrogenation: Using a hydrogen donor, such as hydrazine or formic acid, often with a catalyst. organic-chemistry.org

These reduction processes are generally chemoselective, meaning they can reduce the nitro group without affecting other functional groups like halogens or esters that might be present in the molecule. researchgate.netorganic-chemistry.org The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine product. researchgate.net For this compound, this reaction would convert the nitro group to an amino group, forming 4'-Ethoxy-3-fluoro-1,1'-biphenyl-4-amine.

Role of the Ethoxy Group in Modulating Reactivity

The ethoxy group (-OCH₂CH₃) attached at the 4'-position plays a pivotal role in defining the reactivity of its associated phenyl ring. Its influence stems from a combination of electronic and steric effects.

The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance, also known as a positive mesomeric effect (+M). wikipedia.orglibretexts.org This donation of electron density increases the nucleophilicity of the phenyl ring to which it is attached, making it significantly more reactive towards electrophiles than unsubstituted benzene. wikipedia.orgmasterorganicchemistry.com This phenomenon is referred to as "activation" of the aromatic ring. organicchemistrytutor.comlumenlearning.com

The resonance effect is most pronounced at the ortho and para positions relative to the ethoxy group, leading to a buildup of partial negative charge at these sites. organicchemistrytutor.comyoutube.com This increased electron density makes these positions the primary targets for attack by electron-deficient species in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.combyjus.com

Table 1: Electronic Properties of Substituents in this compound This table summarizes the primary electronic effects of the functional groups present in the molecule.

SubstituentPositionInductive EffectResonance (Mesomeric) EffectOverall Effect on Ring Reactivity (EAS)
-OCH₂CH₃ (Ethoxy)4'-I (Weakly Withdrawing)+M (Strongly Donating)Activating
-F (Fluoro)3-I (Strongly Withdrawing)+M (Weakly Donating)Deactivating
-NO₂ (Nitro)4-I (Strongly Withdrawing)-M (Strongly Withdrawing)Strongly Deactivating

In electrophilic aromatic substitution, the ethoxy group is a powerful ortho, para-director. youtube.comlibretexts.org Since the para-position (C4') is occupied by the bond to the other phenyl ring, incoming electrophiles are directed to the two equivalent ortho positions (C3' and C5'). While the electronic activation at the ortho positions is strong, the steric bulk of the ethoxy group can partially hinder the approach of reactants. rsc.orgresearchgate.net This steric hindrance can influence the ratio of products in reactions where multiple substitution sites are available, although in this specific molecule, only the ortho positions are activated for substitution.

Interplay of Substituents on Biphenyl (B1667301) Torsional Angles and Reactivity

The three-dimensional structure of biphenyl derivatives is not static. The two phenyl rings can rotate around the central C1-C1' single bond. The angle of this rotation, known as the torsional or dihedral angle, is a critical determinant of the molecule's properties.

In unsubstituted biphenyl, a balance is struck between two opposing forces: steric repulsion between the hydrogen atoms at the ortho positions (C2, C6, C2', C6'), which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement. quora.comlibretexts.org The result is an equilibrium torsional angle of approximately 44°. nih.gov

For this compound, the substituents are not in the ortho positions, meaning the primary steric clash still arises from the ortho-hydrogens. However, the electronic effects are profound. The molecule possesses a strong electron-donating group (ethoxy) on one ring and powerful electron-withdrawing groups (nitro, fluoro) on the other. This "push-pull" system creates a strong conjugative interaction across the biphenyl bridge, which is maximized when the rings are coplanar. frontiersin.org This electronic stabilization provides a significant driving force towards planarity, counteracting the steric repulsion of the ortho-hydrogens. Consequently, it is expected that this compound adopts a more planar conformation with a smaller torsional angle than unsubstituted biphenyl.

Table 2: Torsional Angles in Biphenyl and Substituted Derivatives This table illustrates how substituents influence the equilibrium dihedral angle between the phenyl rings. Data is based on experimental and computational studies of related compounds.

CompoundKey SubstituentsDominant Factor(s)Approximate Torsional Angle (°)
1,1'-BiphenylNoneSteric Repulsion (ortho-H)~44° nih.gov
2,2'-Dimethyl-1,1'-biphenylOrtho-MethylStrong Steric Repulsion>70°
4,4'-Dinitro-1,1'-biphenylPara-NitroWeak Electronic Effects~38°
4-Amino-4'-nitro-1,1'-biphenylPara-Amino (EDG), Para-Nitro (EWG)Strong "Push-Pull" ConjugationApproaching Planarity (<30°)

The degree of planarity directly affects the extent of π-orbital overlap between the two aromatic rings. stackexchange.com A more planar conformation, as expected for this molecule, allows for efficient electronic communication across the entire biphenyl system. acs.orgnih.gov This enhanced conjugation has several consequences:

Differential Reactivity: The "push-pull" effect is amplified. The ethoxy-substituted ring becomes even more electron-rich and nucleophilic, enhancing its reactivity in EAS. Conversely, the 3-fluoro-4-nitro-substituted ring becomes more electron-deficient and electrophilic, making it highly susceptible to nucleophilic aromatic substitution (SNAr).

Spectroscopic Properties: Extended conjugation typically results in a bathochromic (red) shift in the molecule's UV-visible absorption spectrum, meaning it absorbs light at longer wavelengths.

Bond Character: The central C1-C1' bond gains more double-bond character, leading to a higher rotational barrier compared to biphenyls without strong conjugating groups.

If the molecule were forced into a highly twisted (e.g., perpendicular) conformation, this electronic communication would be severed. The rings would then react more independently, behaving like isolated ethoxybenzene and 1-fluoro-2-nitrobenzene, respectively. stackexchange.com

Detailed Mechanistic Investigations of Key Transformations

Based on its structure, this compound is predicted to undergo three principal types of transformations, each with a distinct mechanism targeting a specific part of the molecule.

Nucleophilic Aromatic Substitution (SNAr) at C3: The phenyl ring bearing the fluoro and nitro groups is highly activated for SNAr. The reaction proceeds via a two-step addition-elimination mechanism. nih.gov

Addition Step: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine (C3), which is activated by the strong electron-withdrawing effect of the para-nitro group. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. springernature.comnih.gov The negative charge is delocalized onto the oxygen atoms of the nitro group, which provides substantial stabilization, making this step favorable. researchgate.netstackexchange.com

Elimination Step: The aromaticity is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group in SNAr reactions, to yield the substituted product.

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine (-NH₂) using various reagents. A common method is catalytic hydrogenation. masterorganicchemistry.comcommonorganicchemistry.com

Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) and a source of hydrogen (H₂ gas), the nitro group is reduced in a stepwise fashion. orientjchem.orgwikipedia.org The reaction is believed to proceed through the formation of nitroso (-NO) and hydroxylamine (-NHOH) intermediates, which are sequentially reduced on the catalyst surface until the primary amine is formed. researchgate.net Alternative reagents include metals like iron (Fe) or tin (Sn) in the presence of acid (e.g., HCl). masterorganicchemistry.comcommonorganicchemistry.com

Electrophilic Aromatic Substitution (EAS) on the Ethoxy-Substituted Ring: The ethoxy-activated ring is a prime target for electrophiles (E⁺). lumenlearning.comwikipedia.org

Electrophile Attack: The π-electrons of the electron-rich ring attack the electrophile. Due to the directing effect of the ethoxy group, this attack occurs exclusively at the ortho positions (C3' or C5'). organicchemistrytutor.comlibretexts.org This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org

Proton Removal: A weak base removes a proton from the carbon atom that formed the bond with the electrophile. This final, fast step restores the aromaticity of the ring and yields the substituted product. The stability of the arenium ion is greatly enhanced by the ethoxy group, as the oxygen's lone pair can participate in resonance to delocalize the positive charge. youtube.com

Kinetic Studies of Reaction Pathways

The reactivity of this compound is largely dictated by the electronic properties of its substituents and their positions on the biphenyl scaffold. The nitro group (-NO2) is a strong electron-withdrawing group, which significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the ortho and para positions relative to the nitro group. In this specific molecule, the fluorine atom is positioned ortho to the nitro group, making it the primary site for nucleophilic attack.

Kinetic studies of SNAr reactions on analogous nitro-aromatic compounds have established that these reactions are typically bimolecular, with the rate depending on the concentrations of both the aromatic substrate and the nucleophile. The general rate law is expressed as:

Rate = k[Aryl-X][Nu-]

Where [Aryl-X] is the concentration of the nitro-aromatic compound and [Nu-] is the concentration of the nucleophile.

The rate of reaction is influenced by several factors:

Nucleophilicity: Stronger nucleophiles lead to faster reaction rates.

Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile salt without strongly solvating the anion, thus increasing its effective nucleophilicity.

Leaving Group: The nature of the leaving group is also crucial. For halogens, the rate of displacement often follows the order F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Although the C-F bond is the strongest among the carbon-halogen bonds, its departure is facilitated in the rate-determining step of many SNAr reactions.

Due to the lack of specific experimental kinetic data for this compound in the public domain, a detailed quantitative analysis of its reaction rates cannot be provided. However, based on extensive studies of similar compounds, it is expected to undergo SNAr reactions at the fluorine-bearing carbon at a rate that is significantly enhanced by the presence of the ortho-nitro group.

Identification of Intermediates and Transition States

The mechanism of nucleophilic aromatic substitution on activated aryl halides like this compound is generally understood to proceed through a two-step addition-elimination pathway, involving a resonance-stabilized intermediate known as a Meisenheimer complex .

Meisenheimer Complex as an Intermediate:

Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine. This results in the formation of a tetrahedral intermediate where the negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization to the intermediate.

The structure of the Meisenheimer complex for the reaction of this compound with a generic nucleophile (Nu-) would be a cyclohexadienyl anion. The negative charge is shared by the carbons of the ring and the nitro group, with resonance structures indicating a high degree of charge delocalization.

Departure of the Leaving Group: In the second step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, leading to the final substitution product.

For many SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step. However, in cases with poor leaving groups or very strong nucleophiles, the second step can become rate-limiting.

Transition States:

The reaction profile involves two transition states corresponding to the two steps of the mechanism:

First Transition State (TS1): This transition state resembles the starting materials on their way to forming the Meisenheimer complex. The C-Nu bond is partially formed, and the carbon atom at the reaction center is beginning to change its hybridization from sp2 to sp3. The negative charge starts to build up on the aromatic ring.

Second Transition State (TS2): This transition state lies between the Meisenheimer complex and the products. Here, the C-F bond is partially broken, and the C-Nu bond is fully formed. The carbon atom is returning to its sp2 hybridization state as the aromaticity is being restored.

Computational Studies on Analogous Systems:

Recent research has also raised the possibility of concerted SNAr mechanisms in some cases, where the attack of the nucleophile and the departure of the leaving group occur in a single step, without the formation of a stable intermediate. springernature.com This is more likely to occur with better leaving groups and in systems where the intermediate is less stabilized. However, for substrates with strong electron-withdrawing groups like the nitro group and a fluoride leaving group, the stepwise mechanism involving a Meisenheimer intermediate is generally considered the more probable pathway.

Derivatization Strategies and Functionalization for Specialized Research

Modification of the Nitro Group

The nitro group in 4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl serves as a key functional handle for a variety of chemical transformations, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.

Reduction to Amino Biphenyl (B1667301) Derivatives and Subsequent Amidation/Ureation

The reduction of the nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. This conversion dramatically alters the electronic properties of the aromatic ring, transforming a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group. beilstein-journals.org For this compound, this reduction yields 4'-Ethoxy-3-fluoro-[1,1'-biphenyl]-4-amine, a versatile intermediate for further functionalization.

A variety of methods can be employed for this reduction, including catalytic hydrogenation over palladium, platinum, or nickel catalysts, or the use of metals such as iron, tin, or zinc in acidic media. beilstein-journals.org The choice of reducing agent is crucial to ensure chemoselectivity, preserving the other functional groups present in the molecule. For instance, catalytic hydrogenation with a sulfided platinum catalyst has been shown to be effective for the chemoselective reduction of nitro groups in the presence of sensitive groups like halogens. organic-chemistry.org

The resulting 4'-amino-3-fluoro-biphenyl derivative is a valuable precursor for the synthesis of amides and ureas. Amidation can be achieved by reacting the amine with carboxylic acids or their activated derivatives, such as acyl chlorides. For example, titanium tetrafluoride (TiF₄) has been reported as an effective catalyst for the direct amidation of carboxylic acids with amines. organic-chemistry.org

Urea derivatives can be synthesized through several methods. A common approach involves the reaction of the amine with an isocyanate. wikipedia.orgrsc.org Alternatively, phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or carbonyldiimidazole can be used to generate an isocyanate in situ, which then reacts with another amine to form the urea. organic-chemistry.orgrsc.orgresearchgate.net These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties for specific applications. For instance, the reaction of an amine with triphosgene in the presence of a base can yield a symmetrical or unsymmetrical urea. researchgate.net

Table 1: Representative Amidation and Ureation Reactions of Amino Biphenyl Derivatives

Starting AmineReagentProduct TypeReference
4'-Amino-3-fluoro-biphenyl derivativeCarboxylic Acid/TiF₄Amide organic-chemistry.org
4'-Amino-3-fluoro-biphenyl derivativeIsocyanateUrea wikipedia.orgrsc.org
4'-Amino-3-fluoro-biphenyl derivativeTriphosgene/AmineUrea researchgate.net

Exploitation in Click Chemistry or Other Coupling Reactions

The transformation of the nitro group extends beyond simple reduction. The derived amino group can be converted to an azide (B81097), a key functional group for "click chemistry." This suite of reactions, characterized by high yields, mild reaction conditions, and stereospecificity, has become a powerful tool in drug discovery and materials science. nih.gov The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring, linking two molecular fragments. nih.govorganic-chemistry.org

The synthesis of a triazole derivative from this compound would first involve the reduction of the nitro group to an amine, followed by diazotization and subsequent reaction with sodium azide to yield the corresponding aryl azide. This azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to afford the 1,4-disubstituted triazole product. nih.govorganic-chemistry.org This strategy allows for the modular assembly of complex molecules, where the biphenyl scaffold can be readily linked to a variety of other chemical entities. nih.gov

Functionalization of the Ethoxy Group

The ethoxy group on the biphenyl scaffold provides another site for derivatization, primarily through its cleavage to a hydroxyl group, which can then be further functionalized.

Cleavage to Hydroxyl Derivatives and Further Functionalization (e.g., esterification, sulfonation)

The cleavage of the ethyl-aryl ether bond to yield the corresponding phenol (B47542), 4'-Hydroxy-3-fluoro-4-nitro-1,1'-biphenyl, is a key step in diversifying the functionality of the parent molecule. A common and effective reagent for this transformation is boron tribromide (BBr₃). nih.gov The reaction typically proceeds by the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the ethyl group. nih.gov

Once the hydroxyl group is unmasked, it can be subjected to a variety of functionalization reactions. Esterification, for instance, can be achieved by reacting the phenol with a carboxylic acid or its derivative under acidic or basic conditions. nih.gov This allows for the introduction of a wide range of acyl groups.

Sulfonation of the hydroxyl group to form a sulfate (B86663) ester can also be accomplished. Aromatic sulfonation is typically carried out using fuming sulfuric acid (H₂SO₄/SO₃) or sulfur trioxide in the presence of sulfuric acid. youtube.comyoutube.com This reaction introduces a highly polar sulfonate group, which can significantly alter the solubility and biological properties of the molecule.

Incorporation of Linkers for Conjugation Studies

The ethoxy group, or the hydroxyl group derived from it, can serve as an attachment point for various linkers, particularly polyethylene (B3416737) glycol (PEG) chains. PEGylation is a widely used strategy in drug delivery to enhance the solubility, stability, and pharmacokinetic profile of therapeutic molecules. nih.govresearchgate.netcreativepegworks.com

PEG linkers can be introduced by reacting a PEG derivative with a suitable functional group on the biphenyl scaffold. For example, a PEG-halide or PEG-tosylate could react with the hydroxyl derivative of the biphenyl compound under basic conditions. Alternatively, PEG derivatives with a terminal carboxylic acid or an activated ester can be coupled to the amino-functionalized biphenyl (obtained from nitro reduction) to form a stable amide linkage. nih.gov The use of heterobifunctional PEG linkers allows for the connection of the biphenyl moiety to another molecule of interest, such as a targeting ligand or a fluorescent probe. creativepegworks.com

Table 2: Strategies for Linker Incorporation

Functional Group on BiphenylLinker TypeLinkage FormedReference
HydroxylPEG-Halide/TosylateEther nih.gov
AminoPEG-Carboxylic Acid/EsterAmide nih.gov
Biphenyl ScaffoldHeterobifunctional PEGVarious creativepegworks.com

Derivatization of the Fluorine Atom

The fluorine atom on the biphenyl ring is generally the least reactive of the functional groups discussed. However, under specific conditions, it can undergo nucleophilic aromatic substitution (SNAr). The reactivity of halogens in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in SN2 reactions. libretexts.orgstackexchange.com This is because the rate-determining step in SNAr is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond and activates the ring towards attack. libretexts.orgstackexchange.com

For this compound, the fluorine atom is situated ortho to the nitro group, which is a strong electron-withdrawing group that can stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction. This positioning enhances the susceptibility of the fluorine atom to be displaced by strong nucleophiles. Studies on similar 3-fluoro-nitrobenzene systems have shown that the fluorine can be displaced by various nucleophiles, including alkoxides, thiolates, and amines, under appropriate reaction conditions. beilstein-journals.orgnih.gov This provides a pathway to introduce a variety of substituents at this position, further expanding the chemical diversity of the derivatives that can be generated from the parent compound.

Potential for Halogen Exchange Reactions

The fluorine atom on the nitrophenyl ring is a key site for nucleophilic aromatic substitution (SNAr) reactions, including halogen exchange. The strong electron-withdrawing effect of the adjacent nitro group activates the C-F bond towards nucleophilic attack. This principle is fundamental in the synthesis of various substituted aromatic compounds.

Halogen exchange, particularly the replacement of fluoride (B91410) with other halogens (Cl, Br, I), can be achieved under appropriate reaction conditions. This transformation would yield a series of 4'-ethoxy-3-halo-4-nitro-1,1'-biphenyl derivatives, which can serve as versatile intermediates for further functionalization, such as in cross-coupling reactions.

ReactantReagentProductPotential Application
This compoundTetrabutylammonium chloride4'-Ethoxy-3-chloro-4-nitro-1,1'-biphenylIntermediate for cross-coupling
This compoundTetrabutylammonium bromide4'-Ethoxy-3-bromo-4-nitro-1,1'-biphenylIntermediate for Grignard reagent formation
This compoundSodium iodide4'-Ethoxy-3-iodo-4-nitro-1,1'-biphenylIntermediate for photophysical studies

Applications in Radiotracer Synthesis for Chemical Biology (excluding human trials)

The ethoxy group on the 4'-position provides a prime handle for the introduction of positron-emitting radionuclides, such as ¹⁸F, for positron emission tomography (PET) imaging in chemical biology research. The synthesis of ¹⁸F-labeled radiotracers often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride.

A common strategy would involve the demethylation of the ethoxy group to the corresponding phenol, followed by tosylation or mesylation to create a suitable precursor. The subsequent reaction with [¹⁸F]fluoride would yield the ¹⁸F-labeled analog, [¹⁸F]4'-Fluoroethoxy-3-fluoro-4-nitro-1,1'-biphenyl. Such radiotracers are valuable tools for in vivo imaging in animal models to study the distribution and targeting of biphenyl-based molecules in various biological processes, without involving human subjects. nih.govnih.gov

Biphenyl Core Functionalization

Beyond derivatization of the existing substituents, the biphenyl core itself can be further functionalized to introduce additional complexity and modulate the molecule's properties.

Introduction of Additional Substituents via C-H Activation or Halogenation

Direct C-H activation is a powerful tool for the late-stage functionalization of aromatic compounds. For this compound, C-H bonds on both phenyl rings are potential targets for metallation-based C-H activation, directed by the existing functional groups. researchgate.net For instance, the ethoxy group could direct ortho-lithiation or palladation, allowing for the introduction of new substituents at the 3' or 5' positions.

Alternatively, electrophilic halogenation could introduce bromine or chlorine atoms onto the electron-rich ethoxy-substituted ring. The position of substitution would be governed by the directing effects of the ethoxy group.

Reaction TypeReagentPotential Product
C-H Activation/BorylationBis(pinacolato)diboron, Pd catalystBorylated this compound derivatives
Electrophilic BrominationN-BromosuccinimideBrominated this compound derivatives

Formation of Polybiphenyl Systems

The functional groups on this compound can be leveraged to construct larger polybiphenyl systems. For example, the nitro group can be reduced to an amine, which can then be diazotized and subjected to a Gomberg-Bachmann or similar reaction to form a new biaryl bond. Alternatively, if a bromo or iodo group is introduced via halogen exchange, it can participate in Suzuki or Ullmann coupling reactions with other biphenyl units to create terphenyls or larger oligomers. These extended conjugated systems are of interest in materials science for their potential electronic and optical properties.

Analytical Derivatization for Enhanced Detection and Separation

For analytical purposes, particularly in complex matrices, the detectability and chromatographic behavior of this compound can be improved through derivatization. The nitro group is a key functional handle for this purpose.

Reduction of the nitro group to an amine is a common first step. The resulting amine can then be reacted with a variety of derivatizing agents to introduce a chromophore or fluorophore, enhancing its detection by UV-Vis or fluorescence spectroscopy. researchgate.netresearchgate.net For example, reaction with dansyl chloride or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) would yield highly fluorescent derivatives, allowing for sensitive quantification. researchgate.net This strategy is particularly useful in liquid chromatography for improving separation and lowering detection limits. researchgate.net

Derivatizing AgentResulting Functional GroupEnhanced Detection Method
Dansyl chlorideDansyl sulfonamideFluorescence
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)NBD-amineFluorescence
Acetic anhydrideAcetamideImproved chromatographic properties

Potential Applications in Advanced Materials Science and Chemical Tool Development

Building Block for Advanced Organic Materials

The unique substitution pattern of 4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl makes it a promising candidate as a precursor and monomer in the synthesis of sophisticated organic materials. The presence of the polarizable nitro group, the electron-donating ethoxy group, and the electron-withdrawing fluorine atom can impart desirable properties to the resulting materials.

Precursor in Liquid Crystal Synthesis

Biphenyl (B1667301) derivatives are fundamental components in many liquid crystal displays due to their rigid structure, which promotes the formation of mesophases. rsc.orgyork.ac.ukresearchgate.net The introduction of lateral substituents, such as the fluorine atom in this compound, is a common strategy to modify the mesomorphic properties of liquid crystals. researchgate.netbiointerfaceresearch.com Fluorine substitution can influence the melting point, clearing point, and dielectric anisotropy of the resulting liquid crystal materials. researchgate.net The nitro and ethoxy groups further contribute to the molecule's polarity and potential for intermolecular interactions, which are crucial for the formation and stability of liquid crystalline phases. nih.gov While specific studies on this compound as a liquid crystal precursor are not widely published, its structural analogy to known fluorinated biphenyl liquid crystals suggests its potential in this area.

Monomer in Polymer Chemistry (e.g., polyimides, polyesters)

The functional groups on this compound could be chemically modified to render it a suitable monomer for polymerization. For instance, the nitro group can be reduced to an amine, and the ethoxy group could potentially be converted to a hydroxyl or carboxylic acid derivative. These transformations would yield diamino, dihydroxy, or dicarboxylic acid biphenyl monomers, which are key building blocks for high-performance polymers like polyimides and polyesters. kpi.uanih.govscienoc.comspecificpolymers.com

Fluorinated polyimides, in particular, are known for their excellent thermal stability, chemical resistance, and low dielectric constants, making them valuable in the microelectronics and aerospace industries. kpi.uanih.govcapchem.com The incorporation of a monomer derived from this compound could introduce specific properties to the resulting polyimide. Similarly, polyesters derived from biphenyl-based monomers can exhibit liquid crystalline properties and high thermal stability.

Table 1: Potential Monomer Derivatives of this compound and Corresponding Polymers

Original CompoundPotential Monomer DerivativePolymer Class
This compound4'-Amino-3-fluoro-4-hydroxy-1,1'-biphenylPolyimides, Polyesters
This compound4'-Amino-3-fluoro-4-carboxy-1,1'-biphenylPolyamides, Polyesters

Role in the Design of Fluorescent Probes or Dyes

The extended π-conjugated system of the biphenyl core, combined with the electron-donating ethoxy group and the electron-withdrawing nitro group, forms a classic "push-pull" chromophore structure. This arrangement is a common design principle for creating fluorescent molecules and dyes. youtube.com The fluorescence properties, such as emission wavelength and quantum yield, can be finely tuned by the specific substituents on the aromatic rings. nih.gov

The nitro group often acts as a fluorescence quencher. However, its presence can be exploited in the design of "turn-on" fluorescent probes. For example, the selective reduction of the nitro group to an amine in the presence of a specific analyte can restore fluorescence, providing a mechanism for detection. nih.gov Therefore, this compound could serve as a scaffold for developing fluorescent probes for various biological and environmental sensing applications.

Chemical Probes and Reagents for Mechanistic Studies

Beyond its potential in materials science, the unique reactivity of this compound makes it a valuable tool for chemical research, particularly in the development of probes and reagents for studying reaction mechanisms.

Synthesis of Labeled Analogs for Reaction Monitoring

The study of reaction kinetics and mechanisms often relies on the ability to track the fate of specific molecules. rsc.org this compound can be chemically modified to incorporate isotopic labels, such as ¹³C, ¹⁵N, or radioactive isotopes like ³H or ¹⁴C. The synthesis of such labeled analogs would allow researchers to follow the compound through complex reaction pathways using techniques like mass spectrometry and NMR spectroscopy. This would be particularly useful in understanding the mechanisms of reactions involving substituted biphenyls, which are prevalent in many areas of chemistry. nih.gov

Development of Scaffolds for Catalyst Design

Chiral biphenyl derivatives are a cornerstone of asymmetric catalysis, serving as ligands for a wide range of metal-catalyzed reactions. nih.govwikipedia.orgchemrxiv.org The atropisomerism exhibited by certain substituted biphenyls allows for the creation of a stable chiral environment around a metal center, which can induce high enantioselectivity in chemical transformations. wikipedia.org

The substituents on this compound could be modified to introduce coordinating groups, such as phosphines or amines, necessary for binding to a metal catalyst. The fluorine and ethoxy groups can be used to fine-tune the electronic and steric properties of the resulting ligand, which in turn influences the activity and selectivity of the catalyst. nih.govchemrxiv.org While this specific compound has not been reported as a catalyst scaffold, the general principles of biphenyl-based catalyst design suggest its potential in this area. rsc.orgresearchgate.net

Component in Advanced Separation Technologies

In liquid chromatography, the stationary phase is a critical component that dictates the separation mechanism. While traditional C18 stationary phases are widely used, there is a continuous search for phases with alternative selectivities. chromatographyonline.com Biphenyl stationary phases have emerged as a valuable alternative, offering different retention mechanisms primarily through π-π interactions. chromatographyonline.comnacalai.com The biphenyl group in this compound provides a platform for these interactions.

The presence of a nitro group, which is strongly electron-withdrawing, can significantly enhance the π-π stacking interactions between the stationary phase and analytes with electron-rich aromatic systems. chromatographyonline.com This is because the nitro group can act as a π-acceptor, leading to stronger retention of π-donor analytes. chromforum.org Furthermore, the nitro group introduces a strong dipole moment, which could enable dipole-dipole interactions with polar analytes. imtakt.com This dual nature could lead to a mixed-mode stationary phase capable of separating a wide range of compounds based on both their aromaticity and polarity.

The fluoro substituent also plays a crucial role in modifying the selectivity of the stationary phase. Fluorinated stationary phases are known to exhibit unique retention behaviors, particularly for halogenated and nitro-aromatic compounds. chromatographyonline.comnih.gov The high electronegativity of fluorine can alter the electron density of the biphenyl rings, influencing the strength of π-π interactions. waters.com This can lead to altered elution orders and improved resolution for complex mixtures that are difficult to separate on conventional phenyl or biphenyl phases. waters.com

The ethoxy group, being an electron-donating group, can modulate the electronic properties of the biphenyl system, further tuning the π-π interactions. It also adds a degree of hydrophobicity and potential for hydrogen bonding interactions. nih.gov The combination of these functional groups could result in a stationary phase with a unique and tunable selectivity profile.

Conceptual Contributions of Functional Groups to Chromatographic Selectivity:

Functional GroupPotential Interaction MechanismEffect on Separation
Biphenyl Core Hydrophobic Interactions, π-π StackingProvides baseline retention for non-polar and aromatic compounds. chromatographyonline.comrestek.com
Nitro Group Enhanced π-π Stacking (π-acceptor), Dipole-Dipole InteractionsIncreased retention of electron-rich aromatics and polar analytes. chromatographyonline.comchromforum.org
Fluoro Group Modified π-π Interactions, Fluorophilic InteractionsUnique selectivity for halogenated and nitro-aromatic compounds. chromatographyonline.comnih.gov
Ethoxy Group Modulated π-π Interactions, Hydrophobic Interactions, Hydrogen BondingFine-tuning of selectivity and retention. nih.gov

The design of advanced membrane materials for efficient gas separation is a significant area of materials science research. Polymers containing rigid aromatic units, such as biphenyls, are often explored for this purpose due to their potential to create materials with high thermal and mechanical stability. mdpi.com The incorporation of this compound as a monomer or a functional additive in a polymer matrix could conceptually influence membrane performance.

Fluorinated polymers are known to often exhibit increased gas permeability. uva.esacs.org The introduction of fluorine atoms can disrupt polymer chain packing, leading to an increase in the fractional free volume of the material. acs.org This, in turn, can enhance the diffusivity of gases through the membrane. By incorporating the fluoro-substituted biphenyl unit into a polymer backbone, it may be possible to engineer membranes with higher gas fluxes.

It is important to note that this is a conceptual discussion. The actual synthesis of polymers incorporating this compound and the experimental validation of their gas separation properties would be required to confirm these potential applications.

Future Research Directions and Interdisciplinary Opportunities

Exploration of Photochemical Reactivity

The presence of a nitroaromatic system in 4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl suggests a rich and largely unexplored photochemical reactivity. Nitroaromatic compounds are known to undergo a variety of photochemical transformations, including photoreduction, photosubstitution, and photocyclization. rsc.orgrsc.org The photolysis of nitroaromatic compounds can lead to the formation of nitrous acid (HONO) and nitric oxide (NO), processes that are of significant interest in atmospheric chemistry. acs.org

Future research should investigate the photochemical behavior of this compound under various irradiation conditions (e.g., different wavelengths and solvents). The influence of the ethoxy and fluoro substituents on the excited-state dynamics and reaction pathways would be of particular interest. nih.gov For example, the electron-donating ethoxy group may influence the nature of the excited state, potentially favoring charge-transfer processes. Time-resolved spectroscopy could be employed to study the transient species involved and elucidate the reaction mechanisms. rsc.org Such studies could reveal novel photoreactions and provide insights into the compound's stability and environmental fate.

Integration into Flow Chemistry Methodologies

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in a flask. nih.govnih.gov The synthesis of substituted biphenyls and related structures has been successfully demonstrated using flow reactors, often employing sequential cross-coupling reactions. tandfonline.comtandfonline.com

Future work should focus on developing a continuous flow synthesis of this compound. A potential flow process could involve the sequential Suzuki-Miyaura cross-coupling of a di-substituted benzene (B151609) with appropriate boronic acids. This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity. Furthermore, the integration of in-line purification and analysis techniques could enable the rapid generation of a library of related compounds for screening purposes.

Table 2: Potential Flow Chemistry Setup for Synthesis

StepReactionReactor TypeKey Parameters
1First Suzuki-Miyaura CouplingPacked-Bed or Coil ReactorTemperature, Flow Rate, Catalyst Loading
2Second Suzuki-Miyaura CouplingCoil ReactorResidence Time, Temperature
3In-line PurificationLiquid-Liquid Extraction/ChromatographySolvent Choice, Flow Rate

The development of a robust flow synthesis would be a significant step towards the efficient and sustainable production of this compound and its analogues.

Advanced Spectroscopic Characterization Under Non-Ambient Conditions

While standard spectroscopic data for this compound likely exists, its behavior under non-ambient conditions (e.g., high temperature, high pressure, or in the presence of electric fields) remains uncharacterized. Such studies can provide valuable information about the compound's stability, phase transitions, and electronic properties.

Advanced spectroscopic techniques, such as variable-temperature nuclear magnetic resonance (NMR) and Raman spectroscopy, could be used to study dynamic processes like the rotational barrier around the biphenyl (B1667301) bond. acs.org X-ray photoelectron spectroscopy (XPS) could provide insights into the chemical composition and electronic states of the atoms at the surface, especially under different environmental conditions. acs.org Investigating the compound's response to external stimuli could reveal interesting physical phenomena and potential applications in materials science, for instance, in the development of molecular sensors or switches.

Multiscale Computational Modeling of Complex Systems Involving the Compound

Computational modeling is a powerful tool for understanding and predicting the behavior of molecular systems. nih.govnih.govelsevierpure.com For this compound, multiscale computational modeling could provide insights that are difficult to obtain through experiments alone.

At the quantum mechanical level, density functional theory (DFT) calculations can be used to predict the compound's geometry, electronic structure, and spectroscopic properties. mdpi.com This can aid in the interpretation of experimental data and provide a deeper understanding of its reactivity. At a larger scale, molecular dynamics (MD) simulations can be used to study the behavior of the compound in complex environments, such as in solution or at an interface. youtube.compitt.edu For example, MD simulations could be used to investigate its interaction with biological macromolecules or its aggregation behavior. By combining different modeling techniques, a comprehensive picture of the compound's properties and potential applications can be developed.

Q & A

Q. How can thermal stability studies be designed to account for solvent-dependent degradation of this compound?

  • Methodological Answer :
  • TGA/DSC : Measure decomposition onset temperatures in air vs. inert atmospheres.
  • Accelerated aging : Expose samples to UV light (254 nm) and analyze degradation via HPLC.
  • Solvent screening : Test stability in polar aprotic (DMF) vs. nonpolar (toluene) solvents, referencing crystal packing motifs from X-ray data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.